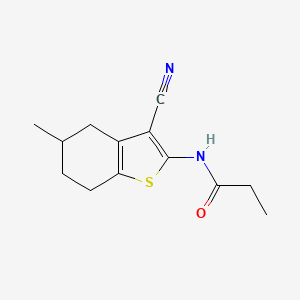

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-12(16)15-13-10(7-14)9-6-8(2)4-5-11(9)17-13/h8H,3-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQMUIAQSNHKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The initial step involves the cyclization of a suitable precursor to form the benzothiophene core. This can be achieved through the reaction of a thiophenol derivative with an appropriate electrophile under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a halogenated benzothiophene derivative reacts with a cyanide source such as sodium cyanide or potassium cyanide.

Methylation: The methyl group is typically introduced through an alkylation reaction using a methylating agent like methyl iodide in the presence of a base.

Formation of the Propanamide Moiety: The final step involves the reaction of the cyano-methyl-benzothiophene intermediate with a suitable amide-forming reagent, such as propanoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the cyano group to an amine or the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium cyanide, potassium cyanide, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide exhibits notable biological activities:

- Anticancer Properties : The compound may inhibit specific enzymes involved in cell proliferation, making it a candidate for cancer therapy. Similar compounds have shown efficacy against various cancer types by targeting critical pathways in tumor growth .

- Antibacterial and Antifungal Activity : It has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .

- CNS Activity : The compound's structure suggests it may penetrate the central nervous system effectively, which is crucial for developing treatments for neurological disorders .

Applications in Drug Development

This compound serves as a lead compound in medicinal chemistry due to its diverse biological activities:

- Pharmaceutical Development : Its unique characteristics make it suitable for designing new pharmaceuticals targeting cancer or infectious diseases. Its ability to modulate enzyme activity can be exploited in drug formulation .

- Structure-Activity Relationship Studies : Variations of this compound can be synthesized to study the effects of different substituents on biological activity. This approach aids in optimizing lead compounds for better efficacy and safety profiles.

Material Science Applications

The compound's structural features also lend themselves to applications in materials science:

- Organic Electronics : Its properties may be harnessed in the development of organic semiconductors or photovoltaic materials due to the presence of conjugated systems that facilitate charge transport .

- Polymer Chemistry : this compound could be incorporated into polymer matrices to enhance their mechanical and thermal properties, potentially leading to new materials with tailored functionalities .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituent positions and functional groups, significantly influencing their properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Benzothiophen Derivatives

*Hypothetical values based on structural analysis.

- Methyl Position: The 5-methyl substituent in the target compound and BI81668 introduces steric effects that may influence ring conformation and intermolecular interactions.

- Amide Substituents: The propanamide group in the target compound offers greater conformational flexibility compared to the rigid 2-methoxybenzamide (BI81668) or the bulky 3-phenoxypropanamide (). This flexibility may enhance or reduce binding entropy depending on the target .

- Polarity and Lipophilicity: The cyano group increases polarity, while the methyl and aryloxy groups (in analogs) enhance lipophilicity. BI81668’s methoxy group may participate in hydrogen bonding, whereas the phenoxy group in ’s compound could improve membrane permeability .

Table 2: Activity Data of Thiazol Derivatives ()

| Compound Name | Activity Scores (Hypothetical Units) |

|---|---|

| 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15) | 8, 5, 5 |

| 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (Compound 16) | 11, 6, 6 |

Though these compounds are thiazol-based, their activity trends suggest that substituents like nitroguanidino and chlorophenyl enhance efficacy, likely via electrostatic or hydrophobic interactions. For benzothiophen analogs, the cyano and methyl groups may similarly modulate activity, albeit within a distinct scaffold .

Crystallographic and Computational Analysis

The structural determination of these compounds relies on tools like SHELX and OLEX2 (), which enable precise refinement of molecular geometries. For example, SHELXL’s robust refinement algorithms ensure accurate modeling of the tetrahydrobenzothiophene ring’s puckering and substituent orientations, critical for comparing stereoelectronic effects across analogs .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a complex organic compound belonging to the class of benzothiophenes. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.39 g/mol. The structure features a benzothiophene ring system with a cyano group at the 3-position and an amide functional group.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzothiophene Ring : This is achieved through cyclization reactions involving sulfur-containing precursors.

- Introduction of the Cyano Group : This step often involves nucleophilic substitution reactions using cyanide sources.

- Amidation : The final step involves forming the amide bond with propanamide.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Inhibition of Kinases

A study identified this compound as a potent inhibitor of JNK2 and JNK3 kinases. The compounds demonstrated:

- Potency : Compounds derived from this structure showed pIC50 values of 6.7 against JNK3 and 6.5 against JNK2.

- Selectivity : The compound displayed selectivity within the MAPK family, notably against JNK1, p38alpha, and ERK2 .

2. Anticancer Properties

The compound has shown promise in anticancer research:

- It may inhibit specific enzymes involved in cell proliferation.

- Similar compounds have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Cytotoxicity

The compound's low cytotoxicity makes it attractive for further development as a drug candidate .

Case Studies

Several studies have focused on the biological activity of similar compounds within the benzothiophene class:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the precursor 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivatives. React with propanoyl chloride in dichloromethane (DCM) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent and triethylamine (TEA) as a base. Stir at room temperature for 12–24 hours .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC). Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Step 3 : Purify via silica gel column chromatography (20% ethyl acetate in hexane). Yield optimization requires precise control of solvent polarity and temperature .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- NMR : Use ¹H NMR (400 MHz, CDCl₃) to resolve methylene protons in the tetrahydrobenzothiophene ring (δ 1.51–2.72 ppm) and the propanamide NH (δ ~12.60 ppm, broad singlet) .

- Crystallography :

- Grow single crystals via slow evaporation in ethyl acetate/hexane. Collect diffraction data (CuKα radiation, λ = 1.54184 Å) on a Gemini diffractometer. Solve the structure using SHELXS/SHELXL .

- Refinement parameters: R1 < 0.05, wR2 < 0.12, with anisotropic displacement for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

Advanced Research Questions

Q. What conformational dynamics are observed in the tetrahydrobenzothiophene ring system, and how do they influence biological activity?

- Conformational Analysis :

- X-ray crystallography reveals that the tetrahydrobenzothiophene ring adopts an envelope conformation (puckering parameters θ = 0.5°, φ = 126.7°) .

- Intramolecular hydrogen bonds (e.g., N–H⋯O=C) and π-π stacking (Cg⋯Cg distance: ~3.9 Å) stabilize the structure .

- Biological Implications :

- Conformational rigidity enhances binding to adenosine receptors (A1/A2A subtypes) by maintaining optimal pharmacophore geometry. Molecular docking studies suggest that the cyano group at position 3 enhances hydrophobic interactions with receptor pockets .

Q. How can discrepancies in crystallographic refinement (e.g., high R-factors or electron density anomalies) be resolved for this compound?

- Troubleshooting Strategies :

- Data Quality : Ensure high-resolution data (θmax > 25°) and minimize absorption errors (Tmin > 0.7) using multi-scan corrections (e.g., CrysAlis RED) .

- Modeling : Use OLEX2 for real-space refinement to fit ambiguous electron density. Check for twinning or disorder using PLATON’s ADDSYM .

- Validation : Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that may contribute to residual density .

Q. What biochemical pathways are modulated by this compound, and how can its activity be quantified in vitro?

- Pathway Identification :

- The compound inhibits bacterial DNA helicases (e.g., RecBCD) by competing with ATP-binding sites. This disrupts DNA repair and replication in E. coli .

- Assay Design :

- Enzyme Inhibition : Use a fluorescence-based ATPase assay (λex = 340 nm, λem = 460 nm) with purified RecBCD. IC50 values are calculated via nonlinear regression .

- Antimicrobial Testing : Perform broth microdilution (MIC assay) against Gram-positive pathogens (e.g., S. aureus ATCC 29213). Include positive controls (e.g., ciprofloxacin) and validate with time-kill curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.